molecular formula C11H14ClNO B3014799 1-(3-Methyl-1-benzofuran-2-yl)ethan-1-amine hydrochloride CAS No. 1172557-88-8

1-(3-Methyl-1-benzofuran-2-yl)ethan-1-amine hydrochloride

Cat. No.: B3014799
CAS No.: 1172557-88-8
M. Wt: 211.69
InChI Key: CWDWJEXBFDNUOR-UHFFFAOYSA-N
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Description

1-(3-Methyl-1-benzofuran-2-yl)ethan-1-amine hydrochloride is a chemical compound with the molecular formula C11H14ClNO. It is a derivative of benzofuran, a heterocyclic compound containing fused benzene and furan rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Methyl-1-benzofuran-2-yl)ethan-1-amine hydrochloride typically involves the following steps:

    Formation of the Benzofuran Ring: The initial step involves the formation of the benzofuran ring through cyclization reactions. This can be achieved by reacting appropriate precursors under acidic or basic conditions.

    Introduction of the Methyl Group: The methyl group is introduced at the 3-position of the benzofuran ring using methylation reactions. Common reagents for this step include methyl iodide or dimethyl sulfate.

    Amination: The ethan-1-amine group is introduced through amination reactions. This can be done by reacting the intermediate compound with ammonia or primary amines under suitable conditions.

    Formation of Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by reacting it with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Common techniques include continuous flow reactors and automated synthesis systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

1-(3-Methyl-1-benzofuran-2-yl)ethan-1-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form alcohols or amines.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(3-Methyl-1-benzofuran-2-yl)ethan-1-amine hydrochloride has several scientific research applications:

Comparison with Similar Compounds

1-(3-Methyl-1-benzofuran-2-yl)ethan-1-amine hydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties. Its ability to induce apoptosis in cancer cells and inhibit proinflammatory cytokines makes it a promising compound for further research and development .

Properties

IUPAC Name

1-(3-methyl-1-benzofuran-2-yl)ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO.ClH/c1-7-9-5-3-4-6-10(9)13-11(7)8(2)12;/h3-6,8H,12H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWDWJEXBFDNUOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=CC=CC=C12)C(C)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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